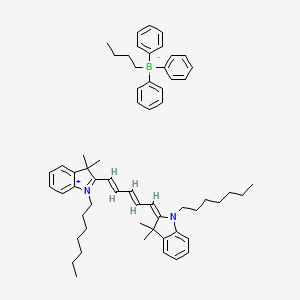
3H-Indolium, 1-heptyl-2-(5-(1-heptyl-1,3-dihydro-3,3-dimethyl-2H-indol-2-ylidene)-1,3-pentadienyl)-3,3-dimethyl-, (T-4)-butyltriphenylborate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate is a synthetic organic compound belonging to the class of carbocyanine dyes. These dyes are known for their vivid colors and are widely used in various scientific applications, particularly in the field of fluorescence microscopy and imaging. The compound is characterized by its long alkyl chains and a borate counterion, which contribute to its unique chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate typically involves the following steps:
Formation of the Indodicarbocyanine Core: The core structure is synthesized through a condensation reaction between an indole derivative and a quaternary ammonium salt. This reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate.
Alkylation: The indodicarbocyanine core is then alkylated with n-heptyl bromide to introduce the heptyl groups. This step is typically performed in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.
Formation of the Borate Salt: The final step involves the reaction of the alkylated indodicarbocyanine with triphenylborate. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production often involves rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized by strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the borate moiety, with reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Oxidized indodicarbocyanine derivatives.
Reduction: Reduced indodicarbocyanine derivatives.
Substitution: Substituted borate derivatives.
Applications De Recherche Scientifique
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate has a wide range of scientific research applications, including:
Fluorescence Microscopy: The compound is used as a fluorescent dye for labeling and imaging biological samples, such as cells and tissues. Its long alkyl chains allow it to integrate into lipid membranes, making it useful for studying membrane dynamics and cell signaling.
Molecular Probes: It serves as a molecular probe for detecting specific biomolecules, such as proteins and nucleic acids, in various assays and diagnostic tests.
Photodynamic Therapy: The compound’s photophysical properties make it suitable for use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that target cancer cells.
Chemical Sensors: It is used in the development of chemical sensors for detecting environmental pollutants and hazardous substances.
Mécanisme D'action
The mechanism of action of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate involves its interaction with biological membranes and biomolecules. The compound’s long alkyl chains allow it to embed into lipid bilayers, where it can undergo conformational changes upon binding to specific targets. This binding can lead to changes in the compound’s fluorescence properties, which can be detected and measured.
Molecular Targets and Pathways
Lipid Membranes: The compound targets lipid membranes, integrating into the bilayer and affecting membrane fluidity and dynamics.
Proteins: It can bind to specific proteins, altering their conformation and activity.
Nucleic Acids: The compound can interact with nucleic acids, such as DNA and RNA, affecting their structure and function.
Comparaison Avec Des Composés Similaires
1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate can be compared with other similar carbocyanine dyes, such as:
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate: This compound has longer alkyl chains (octadecyl) and a perchlorate counterion, making it more hydrophobic and suitable for different applications.
1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindodicarbocyanine iodide: This dye has hexadecyl chains and an iodide counterion, providing different photophysical properties and solubility characteristics.
Uniqueness
The uniqueness of 1,1’-Di-n-heptyl-3,3,3’,3’-tetramethylindodicarbocyanine triphenylbutylborate lies in its specific combination of alkyl chains and borate counterion, which confer distinct chemical and photophysical properties. These properties make it particularly useful for applications requiring high membrane affinity and specific fluorescence characteristics.
List of Similar Compounds
- 1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindodicarbocyanine perchlorate
- 1,1’-Dihexadecyl-3,3,3’,3’-tetramethylindodicarbocyanine iodide
- 1,1’-Dioctyl-3,3,3’,3’-tetramethylindodicarbocyanine chloride
Propriétés
Numéro CAS |
123051-21-8 |
|---|---|
Formule moléculaire |
C61H79BN2 |
Poids moléculaire |
851.1 g/mol |
Nom IUPAC |
butyl(triphenyl)boranuide;(2E)-1-heptyl-2-[(2E,4E)-5-(1-heptyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole |
InChI |
InChI=1S/C39H55N2.C22H24B/c1-7-9-11-13-22-30-40-34-26-20-18-24-32(34)38(3,4)36(40)28-16-15-17-29-37-39(5,6)33-25-19-21-27-35(33)41(37)31-23-14-12-10-8-2;1-2-3-19-23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h15-21,24-29H,7-14,22-23,30-31H2,1-6H3;4-18H,2-3,19H2,1H3/q+1;-1 |
Clé InChI |
GSWDCBYOHNLQSG-UHFFFAOYSA-N |
SMILES isomérique |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCC)(C)C |
SMILES canonique |
[B-](CCCC)(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.CCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCC)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Dithiobis[N-(2-hydroxybutyl)benzamide]](/img/structure/B12784786.png)

![1-[bis(2-hydroxypropyl)amino]propan-2-ol;2-dodecylbenzenesulfonic acid;2-hydroxy-N,N-bis(2-hydroxypropyl)propanimidamide](/img/structure/B12784827.png)
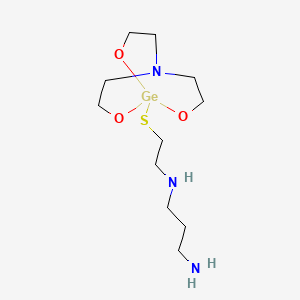
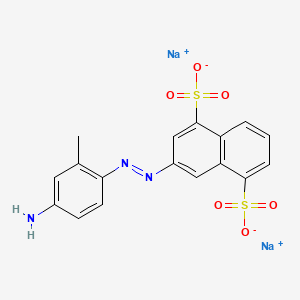

![Docosanamide, N,N'-[[[4,6-bis[bis(methoxymethyl)amino]-1,3,5-triazin-2-yl]imino]bis(methylene)]bis-](/img/structure/B12784853.png)
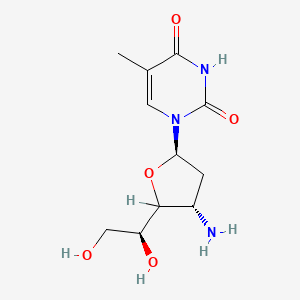
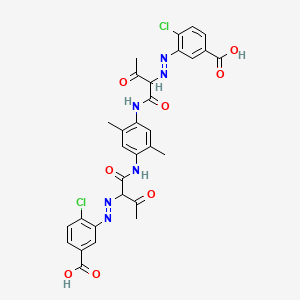



![potassium;3-chloro-6-[(2,3-dichlorophenyl)carbamoylamino]-2-sulfamoylphenolate](/img/structure/B12784880.png)

